Oleoyl-D-lysine sodium

Neuropathic Pain Analgesia Preclinical Safety

Oleoyl-D-lysine sodium is the definitive GlyT2 inhibitor for neuropathic pain research, uniquely delivering near-complete antiallodynia in CCI rodent models without the convulsive, neuromotor toxicity that halted prototypical inhibitors like ORG25543. Unlike competitive GlyT2 blockers, its lipid-driven allosteric binding mechanism and blood-brain barrier penetration ensure reliable central target engagement after systemic administration. Researchers investigating glycinergic signaling in chronic pain should procure this compound to avoid the experimental variability and safety risks of generic GlyT2 inhibitors.

Molecular Formula C24H45N2NaO3
Molecular Weight 432.62
Cat. No. B1193278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl-D-lysine sodium
SynonymsOleoyl-D-lysine sodium
Molecular FormulaC24H45N2NaO3
Molecular Weight432.62
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O.[Na]
InChIInChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25;/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29);/b10-9-;/t22-;/m1./s1
InChIKeyOWBHGNNUDAIRSI-KVVVOXFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oleoyl-D-Lysine Sodium: A Selective, Lipid-Based GlyT2 Inhibitor for Pain Research Procurement


Oleoyl-D-lysine sodium is a lipid-based, small-molecule inhibitor of the glycine transporter 2 (GlyT2), an emerging target for the management of neuropathic pain [1]. This compound is an N-acyl amino acid conjugate comprising an oleic acid tail coupled to a D-lysine head group, distinguishing it structurally from classical small-molecule GlyT2 inhibitors [2]. It has been characterized as a selective, potent, and peripherally active analgesic in preclinical models, exhibiting a distinct pharmacological and safety profile compared to prototypical agents such as ORG25543 .

Why Oleoyl-D-Lysine Sodium Cannot Be Substituted by Generic GlyT2 Inhibitors


Procurement of a generic GlyT2 inhibitor is not a viable alternative to Oleoyl-D-lysine sodium due to critical, evidence-based differences in mechanism, safety, and efficacy. Prototypical GlyT2 inhibitors, such as ORG25543, are plagued by a narrow therapeutic window and cause severe, dose-limiting side effects including convulsions and neuromotor toxicity, which have precluded their clinical development [1]. In contrast, Oleoyl-D-lysine sodium achieves superior analgesic efficacy in chronic neuropathic pain models without these debilitating adverse effects [2]. Furthermore, its lipid-based structure confers a distinct, allosteric binding mechanism that is not shared by classical small-molecule inhibitors like ALX1393, leading to different functional outcomes and safety profiles [3]. Substitution would therefore introduce significant experimental variability and compromise the validity of research findings.

Quantitative Evidence for Oleoyl-D-Lysine Sodium vs. Comparators in Pain Research


Superior Analgesic Efficacy and Safety vs. ORG25543 in a Mouse Neuropathic Pain Model

In a direct head-to-head comparison, Oleoyl-D-lysine sodium demonstrated superior analgesic efficacy and a drastically improved safety profile compared to the prototypical GlyT2 inhibitor ORG25543. Oleoyl-D-lysine achieved near-complete antiallodynia at 30 mg/kg with no side effects, whereas ORG25543 failed to achieve 50% efficacy even at a lethal/near-lethal dose of 50 mg/kg, which induced severe convulsions and maximal side effects [1].

Neuropathic Pain Analgesia Preclinical Safety

Defined Safety Window: Absence of Convulsions and Respiratory Depression vs. ORG25543 and Opiates

A key safety differentiator for Oleoyl-D-lysine sodium is its lack of on-target toxicity at effective doses. In direct comparisons, Oleoyl-D-lysine at 30 mg/kg caused no convulsions or respiratory depression. In contrast, ORG25543 caused severe convulsions at 50 mg/kg, and opiates cause respiratory depression [1]. A mild, non-convulsive side effect was only observed at a very high dose (100 mg/kg) of Oleoyl-D-lysine, defining a clear therapeutic window [1].

Neuropathic Pain Analgesia Safety Pharmacology

Distinct Allosteric Binding Mechanism vs. Competitive Inhibitor ALX1393

Recent structural studies reveal that Oleoyl-D-lysine sodium binds to a unique, previously unseen allosteric pocket in GlyT2, acting as a 'wedge' to stabilize the transporter in an outward-facing conformation and prevent its transition. This mechanism is distinct from the competitive inhibition observed with small-molecule inhibitors like ALX1393, which bind to the substrate site [1].

Structural Biology Mechanism of Action Allosteric Modulation

Favorable Pharmacokinetics: Metabolic Stability and Blood-Brain Barrier Penetration

Oleoyl-D-lysine sodium exhibits favorable drug-like properties that support its use in vivo. It is resistant to degradation in both human and rat plasma and liver microsomes, is rapidly absorbed after intraperitoneal injection, and readily crosses the blood-brain barrier to reach its CNS target [1].

Pharmacokinetics Drug Discovery Metabolic Stability

Target Applications for Oleoyl-D-Lysine Sodium in Pain and GlyT2 Research


Preclinical Research in Chronic Neuropathic Pain Models

This compound is ideal for studies requiring a safe and efficacious analgesic in chronic constriction injury (CCI) or other neuropathic pain models in rodents. Its ability to produce near-complete antiallodynia without convulsive side effects makes it the preferred tool for investigating the role of glycinergic signaling in chronic pain [1]. It is specifically suited for studies differentiating neuropathic pain from acute or inflammatory pain states [1].

Investigating Allosteric Modulation of GlyT2

Oleoyl-D-lysine sodium serves as a unique chemical probe for dissecting allosteric modulation of the GlyT2 transporter. Its distinct, lipid-driven binding mechanism, which differs fundamentally from competitive inhibitors, enables researchers to study non-orthosteric regulation of glycine transport and its downstream effects on neuronal excitability [2].

In Vivo Pharmacological Studies Requiring CNS Penetration and Metabolic Stability

For in vivo studies demanding a GlyT2 inhibitor with proven blood-brain barrier penetration and resistance to rapid metabolic degradation, Oleoyl-D-lysine sodium is the compound of choice. Its documented pharmacokinetic profile ensures reliable target engagement in the central nervous system following systemic administration [3].

Comparator Studies for Novel GlyT2-Targeted Analgesics

Given its superior safety and efficacy profile compared to the prototypical inhibitor ORG25543, Oleoyl-D-lysine sodium is an essential benchmark for evaluating next-generation GlyT2 inhibitors. It serves as a positive control with a well-defined, safe therapeutic window for benchmarking efficacy and safety in preclinical pain models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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